8-Fluoroquinoline-5-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinoline-5-carboxylicacidhydrochloride is a fluorinated quinoline derivativeThe compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and a carboxylic acid group at the 5th position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoline-5-carboxylicacidhydrochloride typically involves the fluorination of quinoline derivativesThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinoline-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
Scientific Research Applications
8-Fluoroquinoline-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antibacterial or antiviral agent due to its structural similarity to fluoroquinolones.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-5-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes or DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific sites, inhibiting the function of target molecules. This can lead to the disruption of essential biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoroquinoline-5-carboxylic acid
- 7-Fluoroquinoline-5-carboxylic acid
- 6-Fluoroquinoline-5-carboxylic acid
Uniqueness
8-Fluoroquinoline-5-carboxylicacidhydrochloride is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H7ClFNO2 |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
8-fluoroquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8;/h1-5H,(H,13,14);1H |
InChI Key |
LTPQGJIJRDDDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.